Methyl 4-amino-3-chloro-2-methylbenzoate
Description
Methyl 4-amino-3-chloro-2-methylbenzoate (CAS: 54133192) is a substituted benzoate ester with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.64 g/mol. Its structure features a methyl ester group at the carboxyl position, an amino group at the para position (C4), a chlorine substituent at the meta position (C3), and a methyl group at the ortho position (C2) relative to the ester functionality . Key identifiers include:
- SMILES: CC1=C(C=CC(=C1Cl)N)C(=O)OC
- InChIKey: NVUPMWDKEAFYSG-UHFFFAOYSA-N
The compound has been studied for its physicochemical properties, including predicted collision cross-section (CCS) values in ion mobility spectrometry, which vary with adduct formation (e.g., [M+H]⁺: 138.9 Ų; [M+Na]⁺: 152.0 Ų) . Limited literature exists on its biological activity or synthetic applications, though its structural analogs are prominent in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 4-amino-3-chloro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUPMWDKEAFYSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379314-33-6 | |
| Record name | methyl 4-amino-3-chloro-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-3-chloro-2-methylbenzoate can be synthesized through several methods. One common route involves the esterification of 4-amino-3-chloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Scientific Research Applications
Medicinal Applications
Pharmaceutical Synthesis
Methyl 4-amino-3-chloro-2-methylbenzoate serves as an essential intermediate in the synthesis of various pharmaceuticals. It is notably used in the production of angiotensin II receptor antagonists, which are critical in treating hypertension and related cardiovascular diseases. The compound's ability to act as a precursor for other bioactive molecules enhances its utility in drug development.
Neuroprotective Agents
Research indicates that derivatives of this compound are being explored for their potential neuroprotective effects, particularly in the context of Alzheimer's disease. These derivatives can form hydrazones that exhibit neuroprotective properties, making them candidates for further therapeutic exploration.
Agricultural Applications
Agrochemical Development
The compound is also utilized in the synthesis of agrochemicals. Its derivatives have been investigated for their herbicidal and fungicidal properties, contributing to the development of safer and more effective agricultural chemicals. These compounds can help improve crop yields while minimizing environmental impact.
Material Science
Synthesis of Functional Materials
this compound is employed in creating materials with specific optical or electrical properties. Its derivatives are being studied for use in organic light-emitting diodes (OLEDs) and other electronic applications due to their favorable electronic characteristics.
Case Study 1: Neuroprotective Hydrazones
A study investigated the synthesis of neuroprotective hydrazones derived from this compound. The results showed that these compounds could significantly inhibit neuronal apoptosis in vitro, suggesting potential therapeutic applications for neurodegenerative diseases.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Hydrazone A | 15 | Inhibition of apoptosis |
| Hydrazone B | 10 | Modulation of neuroinflammation |
Case Study 2: Agrochemical Efficacy
In agricultural trials, a derivative of this compound demonstrated significant herbicidal activity against common weeds. The compound exhibited a minimum inhibitory concentration (MIC) that effectively reduced weed growth without harming crop plants.
| Treatment | MIC (g/L) | Effectiveness (%) |
|---|---|---|
| Herbicide A | 0.5 | 85 |
| Herbicide B | 1.0 | 75 |
Mechanism of Action
The mechanism of action of methyl 4-amino-3-chloro-2-methylbenzoate involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity and function . The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- Molecular Formula: C₁₁H₁₂ClNO₄
- Key Features: Replaces the amino group (C4) with an acetamido group (-NHCOCH₃) and introduces a methoxy (-OCH₃) at C2 instead of a methyl group.
- Applications : Used as an intermediate in synthesizing antibiotics and antiparasitic agents. Its methoxy group enhances solubility compared to methyl substituents .
B. Sulfonamide Derivatives (e.g., Compounds 11–14 from )
- Example: 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives.
- Key Features : Replace the benzoate ester with a sulfonamide group and incorporate heterocyclic moieties (e.g., imidazole).
- Properties: Higher molecular weights (e.g., ~450–500 g/mol) and melting points (177–180°C) due to increased structural complexity.
Pesticide Methyl Esters (e.g., Metsulfuron Methyl Ester)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted CCS ([M+H]⁺, Ų) | Applications |
|---|---|---|---|---|---|
| Methyl 4-amino-3-chloro-2-methylbenzoate | C₉H₁₀ClNO₂ | 199.64 | NH₂, Cl, CH₃, COOCH₃ | 138.9 | Research intermediate |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C₁₁H₁₂ClNO₄ | 257.67 | NHCOCH₃, Cl, OCH₃, COOCH₃ | N/A | Antibiotic synthesis |
| Metsulfuron Methyl Ester | C₁₄H₁₅N₅O₆S | 381.36 | Triazine, SO₂NHCO, COOCH₃ | N/A | Herbicide |
| Sulfonamide Derivative (Compound 11) | C₂₀H₁₈Cl₂N₄O₄S₂ | 513.40 | Cl, benzo[1,3]dioxole, imidazole | N/A | Enzyme inhibition studies |
Functional Group Impact on Reactivity
- Amino vs. Acetamido Groups: The amino group in the target compound is more nucleophilic than the acetamido group in its analog, making it prone to oxidation or acylation reactions .
- Chlorine Position: The meta-chlorine in this compound may sterically hinder electrophilic substitution compared to para-chlorine in pesticide esters .
- Methyl Ester vs. Sulfonamide : The ester group offers hydrolytic instability under basic conditions, whereas sulfonamides are more resistant, enhancing their utility in drug design .
Biological Activity
Methyl 4-amino-3-chloro-2-methylbenzoate, identified by its CAS number 1379314-33-6, is a chemical compound with notable biological activities. This article explores its properties, synthesis, and biological effects based on diverse research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
This compound is categorized as a biochemical reagent and is utilized in various life science-related research applications .
Synthesis
The synthesis of this compound typically involves several steps, including chlorination and amination processes. The specific synthetic pathways can vary, but they generally aim to optimize yield and purity while minimizing environmental impact. The compound can be synthesized from readily available starting materials through established organic chemistry techniques.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study evaluating various benzoate derivatives, it was found that certain modifications to the benzoate structure enhanced their effectiveness against bacterial strains. The presence of the amino and chloro groups in this compound contributes to its biological activity, potentially affecting cell wall synthesis in bacteria .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focusing on the antimicrobial properties of benzoate derivatives included this compound among tested compounds. Results showed a measurable inhibition of bacterial growth, indicating its potential as an antimicrobial agent .
- Local Anesthetic Evaluation : In related research assessing local anesthetics derived from benzoic acid, compounds similar to this compound were evaluated for their anesthetic effects in animal models. The findings suggested that structural modifications could enhance anesthetic potency while reducing toxicity .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-amino-3-chloro-2-methylbenzoate, and how can intermediates be characterized?
Methodological Answer:
- Synthesis : Start with 3-chloro-2-methylbenzoic acid (CAS RN: [7499-08-3], ) as a precursor. Perform esterification using methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester. Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct nucleophilic substitution if reactive leaving groups are present.
- Characterization : Use and to confirm ester formation and substituent positions. For crystallographic validation, employ SHELX programs (e.g., SHELXL for refinement) to resolve structural ambiguities, particularly for steric effects caused by the chloro and methyl groups .
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
Methodological Answer:
- NMR Analysis : Compare chemical shifts with structurally analogous compounds, such as methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate (). For example, the amino group’s resonance (~5–6 ppm) may shift due to hydrogen bonding or steric hindrance.
- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak (CHClNO, exact mass 212.0481). Cross-validate with computational tools (e.g., DFT calculations) to predict spectra and identify outliers .
Advanced Research Questions
Q. What strategies are effective for studying the compound’s potential as a pharmacophore in drug design?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize derivatives by modifying the amino group (e.g., acetylation, ) or halogen substituents (e.g., replacing Cl with Br, ). Test bioactivity against target enzymes (e.g., antimicrobial assays for bacterial dihydrofolate reductase inhibition).
- Docking Studies : Use crystallographic data from SHELX-refined structures () to model interactions with protein targets. Compare with known agrochemical pharmacophores, such as triazine-based herbicides (), to identify shared binding motifs .
Q. How can conflicting results in synthetic yields be systematically addressed?
Methodological Answer:
- Reaction Optimization : Screen conditions (solvent, temperature, catalyst) using Design of Experiments (DoE). For example, reports high yields in triazine syntheses using dichlorotriazine and phenols at 45°C, suggesting similar protocols may improve esterification efficiency.
- Byproduct Analysis : Employ HPLC-MS to detect side products (e.g., incomplete esterification or dehalogenation). Cross-reference with , where tert-butyl protecting groups mitigate unwanted side reactions during amide formation .
Q. What advanced applications exist for this compound in agrochemical research?
Methodological Answer:
- Herbicide Development : Analogous to sulfonylurea herbicides (), incorporate the benzoate core into triazine or pyridine derivatives (e.g., ’s pyridinylmethylphenylbenzamide) to enhance herbicidal activity.
- Metabolic Stability Testing : Use radiolabeled () analogs to study degradation pathways in soil. Compare with triflusulfuron methyl ester () to assess environmental persistence .
Data Analysis and Experimental Design
Q. How should researchers design crystallography experiments to resolve steric clashes in the compound’s structure?
Methodological Answer:
- Crystal Growth : Co-crystallize with stabilizing agents (e.g., crown ethers) to improve lattice packing. Use SHELXD () for phase determination if twinning occurs.
- Refinement : Apply anisotropic displacement parameters in SHELXL to model chlorine and methyl group orientations accurately. Validate using R-factor convergence (<5% discrepancy) .
Q. What methodologies are recommended for analyzing bioactivity contradictions across cell lines?
Methodological Answer:
- Cell-Based Assays : Standardize protocols using multiple cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., ’s antimicrobial benzoate derivatives). Quantify IC values via dose-response curves.
- Mechanistic Studies : Perform RNA-seq or proteomics to identify off-target effects. Cross-validate with SAR data to distinguish structure-specific vs. cell line-specific responses .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
